

Spectroscopic Profile of 5-Bromofuran-2carbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Bromofuran-2-carbonyl chloride	
Cat. No.:	B1626839	Get Quote

Note on Nomenclature: Initial searches for "**4-Bromofuran-2-carbonyl chloride**" consistently yielded results for "5-Bromofuran-2-carbonyl chloride." This document will proceed with the data available for the 5-bromo isomer, which is the more commonly referenced compound.

This technical guide provides a summary of the available spectroscopic data for 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published in readily accessible literature, this guide provides predicted values and data from closely related compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Property	Value
Chemical Name	5-Bromofuran-2-carbonyl chloride
CAS Number	26726-16-9
Molecular Formula	C ₅ H ₂ BrClO ₂
Molecular Weight	209.43 g/mol
Appearance	Colorless liquid or solid



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (Proton NMR) Data: The proton NMR spectrum of 5-Bromofuran-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4 - 7.6	Doublet (d)	~3.5 - 4.0	H3 (proton at C3)
~6.6 - 6.8	Doublet (d)	~3.5 - 4.0	H4 (proton at C4)

Predicted ¹³C NMR (Carbon NMR) Data: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~158 - 162	C=O (carbonyl chloride)
~148 - 152	C2 (carbon attached to C=OCI)
~125 - 130	C5 (carbon attached to Bromine)
~120 - 124	C3
~115 - 118	C4

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the acid chloride carbonyl group.



Wavenumber (cm⁻¹)	Intensity	Assignment
~1770 - 1800	Strong	C=O stretch (acid chloride)
~1550 - 1600	Medium	C=C stretch (furan ring)
~1000 - 1200	Strong	C-O-C stretch (furan ring)
~700 - 800	Strong	C-Br stretch
~600 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
208, 210, 212	High	[M] ⁺ (Molecular ion with isotopes of Br and Cl)
180, 182, 184	Medium	[M-CO]+
173, 175	Medium	[M-CI]+
94	High	[C ₄ H ₂ O] ⁺ (Furan ring fragment)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds like 5-Bromofuran-2-carbonyl chloride.

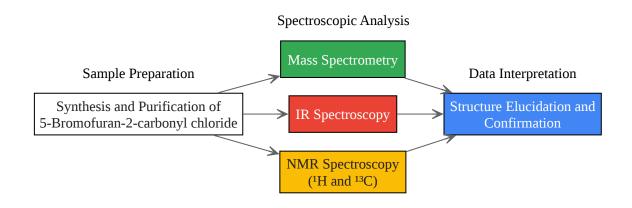
3.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



- 3.2. IR Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet would be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
- 3.3. Mass Spectrometry Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The ionization energy would typically be set to 70 eV. The mass analyzer would scan a mass range of m/z 50-300.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 5-Bromofuran-2-carbonyl chloride is outlined below.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Bromofuran-2-carbonyl chloride.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromofuran-2-carbonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626839#spectroscopic-data-for-4-bromofuran-2-carbonyl-chloride-nmr-ir-ms]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com